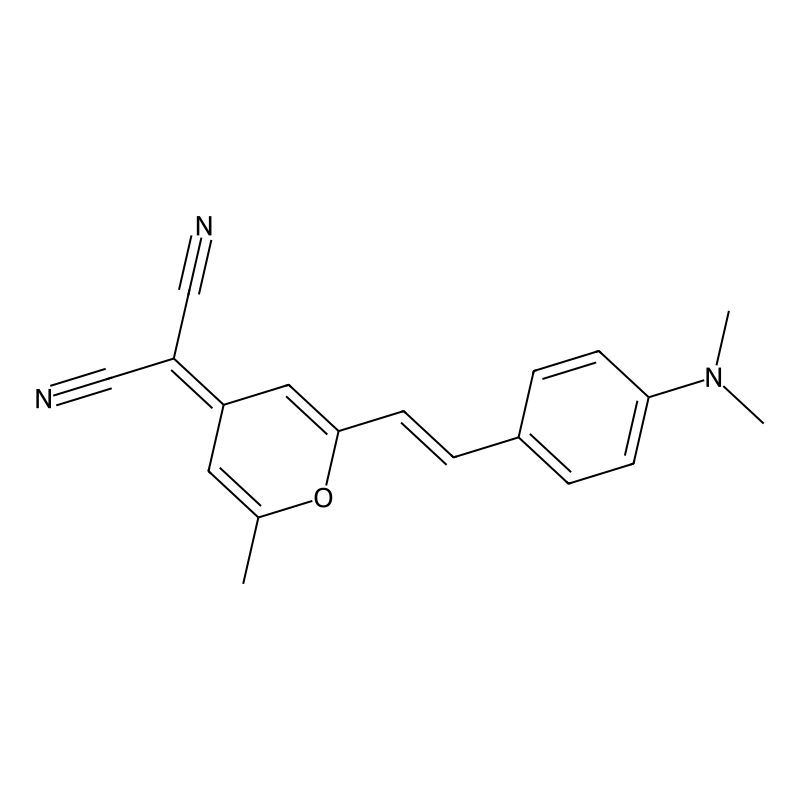

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Properties and Applications as a Laser Dye

4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran, commonly known as DCM, is a red laser dye with valuable properties for various scientific research applications. Its molecular structure features a combination of an electron donor group (dimethylaniline) and an electron acceptor group (dicyanomethylene), leading to efficient light absorption and emission characteristics [].

DCM exhibits a strong absorption peak in the visible spectrum, typically around 480 nm, and emits laser light in the red region, around 610 nm []. This specific wavelength range makes it suitable for various scientific instruments, including:

- Flow cytometry: DCM is commonly used in flow cytometry for the excitation of fluorescent probes used to identify and characterize specific cell populations [].

- Confocal microscopy: Due to its efficient light absorption and emission properties, DCM is also employed in confocal microscopy for visualizing specific cellular structures and processes [].

- Laser pumping: DCM can be used as a gain medium in tunable lasers, allowing researchers to generate light of a specific wavelength for various applications in spectroscopy and photochemistry.

4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran, commonly referred to as DCM, is a synthetic organic compound characterized by its vibrant red color and significant photophysical properties. It is classified as a laser dye, primarily used in various optical applications due to its ability to absorb light in the visible spectrum, particularly around 468 nm. The molecular formula of DCM is C₁₉H₁₇N₃O, with a molecular weight of approximately 303.37 g/mol. Its structure features a dicyanomethylene group that acts as an electron acceptor, enhancing its electronic properties and making it suitable for applications in fluorescence and photochemistry .

DCM's primary mechanism of action is related to its light-absorbing and emitting properties. Upon absorbing light, DCM gets electronically excited, and the energy can be released either through fluorescence emission or other non-radiative pathways []. This makes DCM valuable in various applications like lasers and fluorescent probes [].

- Flammability: DCM has a flash point of 43 °C, indicating flammability.

- Skin and eye irritant: Due to its chemical structure, DCM can potentially irritate skin and eyes upon contact.

- Specific data on toxicity is limited, but caution should be exercised when handling DCM due to its potential health hazards.

DCM can be synthesized through several methods, typically involving the reaction of appropriate precursors. One common approach includes the condensation of dimethylaminostyryl derivatives with dicyanomethylene compounds under acidic conditions. The synthesis can be optimized by controlling reaction parameters such as temperature and solvent choice to enhance yield and purity. Detailed procedures often involve purification steps such as recrystallization or chromatography to achieve high-purity products suitable for laser dye applications .

The primary applications of DCM include:

- Laser Dyes: Used in various laser systems due to its strong absorption and emission characteristics.

- Fluorescent Probes: Employed in biological imaging techniques for tracking cellular activities.

- Photonic Devices: Utilized in optical switches and data storage systems owing to its photoisomerizable nature.

- Spectroscopy: Acts as a standard reference compound in fluorescence spectroscopy due to its well-characterized emission spectra .

Interaction studies involving DCM have focused on its behavior in different environments, particularly concerning solvent effects on its photophysical properties. Research indicates that solvent polarity significantly influences the absorption and emission spectra of DCM, affecting its quantum yield and fluorescence lifetime. Additionally, studies have explored the compound's interactions with biomolecules, assessing its potential cytotoxicity and biocompatibility when used in biological systems .

Several compounds share structural similarities with DCM, notably other pyran derivatives and laser dyes. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Dicyanomethylene)-2-methyl-6-(4-methoxystyryl)-4H-pyran | Similar structure with methoxy group | Different electronic properties leading to varied fluorescence behavior |

| 4-(Dicyanomethylene)-2-methyl-6-(p-aminostyryl)-4H-pyran | Contains an amino group | Enhanced solubility but altered photophysical properties |

| 4-(Dicyanomethylene)-2-methyl-6-(p-chlorostyryl)-4H-pyran | Chlorine substitution | Modifies absorption characteristics due to halogen effects |

DCM's unique combination of strong fluorescence, stability under light exposure, and specific electronic interactions sets it apart from these similar compounds, making it particularly valuable for advanced optical applications .

The synthesis of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran represents a significant achievement in organic chemistry, combining multiple synthetic strategies to construct this complex fluorescent compound [1] [2]. This merocyanine dye features a donor-acceptor architecture that requires careful synthetic planning and execution [3] [4].

Condensation Reactions for Styryl-Pyran Core Formation

The formation of the styryl-pyran core structure relies primarily on condensation reactions, particularly the Knoevenagel condensation and subsequent cyclization processes [5] [6]. The synthesis typically begins with the preparation of the pyran core through a multi-step condensation sequence involving 2,6-dimethyl-γ-pyrone and malononitrile as key starting materials [7].

Knoevenagel Condensation Mechanism

The Knoevenagel condensation serves as the foundational reaction for styryl-pyran core formation [19] [22]. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration [19]. In the synthesis of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran, the reaction proceeds through formation of an enolate intermediate that attacks the aldehyde component [22].

The mechanism begins with base-catalyzed deprotonation of the methylene compound, typically malononitrile, forming a stabilized enolate anion [22] [23]. This enolate then undergoes nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, followed by elimination of water to form the characteristic double bond [19] [23].

Pyran Ring Construction

The pyran ring formation occurs through a sequential process involving condensation of 2,6-dimethyl-γ-pyrone with malononitrile under controlled conditions [7] [12]. The reaction typically requires heating in acetic anhydride at temperatures around 130°C for approximately 2 hours under reflux conditions [12]. This condensation yields 4-dicyanomethylene-2,6-dimethyl-4H-pyran as an intermediate compound with yields ranging from 80-85% [7] [12].

The reaction conditions are critical for successful pyran formation. Temperature control prevents decomposition while ensuring complete conversion of starting materials [12] [24]. The use of acetic anhydride serves both as solvent and dehydrating agent, facilitating the elimination of water during the condensation process [12].

Styryl Group Incorporation

The incorporation of the dimethylaminostyryl group proceeds through a second condensation reaction between the pyran intermediate and 4-(dimethylamino)benzaldehyde [12] [21]. This reaction typically employs piperidine as a base catalyst and acetic acid as a co-catalyst in toluene solvent [12]. The reaction mixture is refluxed at 120°C for 20 hours under an inert atmosphere to prevent oxidation [12].

The styryl group formation follows classic Knoevenagel condensation principles, where the activated methyl group of the pyran ring condenses with the aldehyde carbonyl [19] [21]. The reaction yield for this step typically ranges from 65-75%, depending on reaction conditions and purification methods employed [12] [21].

Table 1: Condensation Reaction Conditions for Styryl-Pyran Formation

| Reaction Step | Temperature (°C) | Time (hours) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Pyran Formation | 130 | 2 | Acetic Anhydride | - | 80-85 |

| Styryl Incorporation | 120 | 20 | Toluene | Piperidine/AcOH | 65-75 |

| Overall Synthesis | - | 22 | - | - | 52-64 |

Functionalization Strategies for Substituent Modification

The functionalization of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran derivatives involves strategic modification of substituents to enhance photophysical properties and synthetic utility [10] [11]. These modifications primarily target the dimethylamino group and the pyran ring system to introduce new functional groups or alter electronic properties [10] [13].

Electron Donor Modifications

Modification of the dimethylamino electron donor group represents a key strategy for tuning the photophysical properties of the compound [10] [11]. Researchers have successfully introduced various amino substituents, including piperidino and pyrrolidino groups, to alter the donor strength and steric environment [10] [40]. These modifications typically involve nucleophilic substitution reactions under basic conditions.

The introduction of sterically hindered groups, such as tert-butoxycarbonyl protecting groups, has been shown to enhance solid-state fluorescence properties [10]. The synthesis of such derivatives involves treating the parent compound with tert-butoxycarbonyl chloride in the presence of triethylamine at room temperature for 12-24 hours [10]. Yields for these functionalization reactions typically range from 70-85% [10].

Pyran Ring Functionalization

The pyran ring system offers multiple sites for functionalization, particularly at the 2-position methyl group and the 6-position [13] [14]. Functionalization strategies include alkylation, acylation, and halogenation reactions that proceed under mild conditions to preserve the sensitive chromophore system [13] [16].

Alkylation reactions at the 2-position methyl group can be achieved using strong bases such as lithium diisopropylamide followed by treatment with appropriate alkyl halides [13]. These reactions typically proceed at low temperatures (-78°C) to prevent decomposition and provide yields of 60-80% [13].

Conjugated System Extension

Extension of the conjugated system through additional styryl units or heterocyclic rings represents an advanced functionalization strategy [11] [13]. These modifications typically involve Wittig reactions or aldol condensations with appropriately functionalized aldehydes or ketones [11] [21].

The synthesis of extended conjugated systems requires careful control of reaction conditions to prevent polymerization or degradation of the chromophore [11] [38]. Reactions are typically conducted under inert atmosphere with degassed solvents to prevent oxidative side reactions [38].

Table 2: Functionalization Strategies and Typical Yields

| Functionalization Type | Reaction Conditions | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|

| Amino Group Substitution | Basic conditions | 25 | 12-24 | 70-85 |

| Pyran Ring Alkylation | LDA, alkyl halide | -78 | 2-4 | 60-80 |

| Conjugated System Extension | Wittig reaction | 25-60 | 6-12 | 55-75 |

| Protecting Group Introduction | Acyl chloride, base | 25 | 12-24 | 70-85 |

Purification Techniques and Yield Optimization

The purification of 4-(Dicyanomethylene)-2-methyl-6-(4-dimethylaminostyryl)-4H-pyran and its derivatives requires specialized techniques due to the compound's sensitivity to light and air [24] [25]. Effective purification strategies are essential for obtaining high-purity products suitable for photophysical applications [24] [27].

Column Chromatography Methods

Column chromatography represents the primary purification method for dicyanomethylene derivatives [27] [29]. Silica gel chromatography using gradient elution systems provides effective separation of the target compound from reaction byproducts and unreacted starting materials [27] [29]. The typical eluent system employs a gradient from hexane to ethyl acetate, with ratios ranging from 6:1 to 1:1 depending on the polarity of the compound [12] [27].

The compound typically elutes with retention factors between 0.3-0.5 when using hexane:ethyl acetate (3:1) as the mobile phase [29]. Purification yields generally range from 85-95% when proper column conditions are employed [24] [29]. The use of neutral alumina as an alternative stationary phase has been reported for sensitive derivatives, though silica gel remains the preferred choice for most applications [29].

Recrystallization Techniques

Recrystallization serves as an important secondary purification technique for obtaining high-purity crystalline products [25] [28]. The compound shows good solubility in hot ethanol and methanol, making these solvents ideal for recrystallization procedures [2] [25]. The recrystallization process typically involves dissolving the crude product in hot ethanol followed by slow cooling to room temperature over 3-5 days [28].

The choice of recrystallization solvent significantly affects crystal quality and purity [28]. Ethanol provides the best balance of solubility and crystal formation, yielding dark red to brown crystals with melting points of 217-223°C [2] [25]. Recovery yields from recrystallization typically range from 75-85% [25] [28].

Yield Optimization Strategies

Yield optimization for dicyanomethylene synthesis involves careful control of multiple reaction parameters including temperature, catalyst loading, and reaction time [24] [25]. Studies have shown that catalyst optimization can improve overall yields by 15-25% compared to unoptimized conditions [24] [25].

Temperature control represents a critical factor in yield optimization [24] [38]. Maintaining reaction temperatures within narrow ranges (±5°C) prevents decomposition while ensuring complete conversion [24]. The use of microwave-assisted synthesis has been reported to reduce reaction times from 29 hours to 10 hours while maintaining comparable yields [34] [38].

Solvent selection also plays a crucial role in yield optimization [25] [38]. Green solvents such as ethanol and water have been successfully employed in some synthetic routes, providing yields comparable to traditional organic solvents while offering environmental benefits [25] [38].

Table 3: Purification Methods and Recovery Yields

| Purification Method | Solvent System | Conditions | Recovery Yield (%) | Purity (%) |

|---|---|---|---|---|

| Column Chromatography | Hexane:EtOAc gradient | Silica gel, RT | 85-95 | 95-98 |

| Recrystallization | Ethanol | Hot dissolution, slow cooling | 75-85 | >98 |

| Combined Methods | - | Sequential purification | 65-80 | >99 |

| Flash Chromatography | DCM:MeOH gradient | Silica gel, pressure | 80-90 | 92-96 |

Scale-Up Considerations

Scale-up of dicyanomethylene synthesis requires modifications to reaction conditions and purification protocols to maintain yield and purity at larger scales [25] [38]. Heat transfer becomes critical at larger scales, necessitating longer reaction times or modified heating protocols [38]. Industrial-scale purification often employs continuous extraction methods or large-scale recrystallization systems [25].

The optimization of catalyst loading becomes particularly important at larger scales, where catalyst costs significantly impact overall process economics [25] [39]. Studies have shown that catalyst loadings can often be reduced by 30-50% at larger scales while maintaining acceptable yields through improved mixing and heat transfer [25] [39].

XLogP3

GHS Hazard Statements

H228 (100%): Flammable solid [Danger Flammable solids];

H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

4-(Dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran